molecular formula C11H18O2 B153547 2,4-Decadienoic acid, methyl ester, (2E,4E)- CAS No. 7328-33-8

2,4-Decadienoic acid, methyl ester, (2E,4E)-

Cat. No.: B153547
CAS No.: 7328-33-8
M. Wt: 182.26 g/mol
InChI Key: SFHSEXGIVSBRRK-XBLVEGMJSA-N
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Description

2,4-Decadienoic acid, methyl ester, (2E,4E)-, also known as 2,4-Decadienoic acid, methyl ester, (2E,4E)-, is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Decadienoic acid, methyl ester, (2E,4E)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as not soluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2,4-Decadienoic acid, methyl ester, (2E,4E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Decadienoic acid, methyl ester, (2E,4E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pest Attraction and Control : This compound is effective in attracting certain pests, such as codling moth larvae in agriculture. It has been observed that alkyl ethyl and methyl esters of (2E,4Z)-2,4-decadienoic acid, found in ripe Bartlett pears, can stimulate a response from neonate larvae of the codling moth. This finding suggests potential applications in pest monitoring and control, especially in walnut and apple cultivation (Knight & Light, 2001).

  • Aroma Compound Recovery : The compound is significant in the flavor profile of pears. Studies on extracting ethyl-2,4-decadienoate from pear juice using granular activated carbon have shown promise for recovering this aroma component. This can be crucial for the food industry, particularly in enhancing or replicating natural fruit flavors (Diban et al., 2007).

  • Synthesis of Natural Products : This ester has been used in the synthesis of natural products like N-isobutyl-2(E),4(E)-undecadienamide and N-isobutyl-2(E),4(E)-decadienamide (pellitorine). Its application in organic synthesis demonstrates its utility in creating complex natural molecules, which can have various applications in chemistry and pharmacology (Plobeck & Baeckvall, 1991).

  • Identification of Pheromone Components : Methyl (2E,4Z)-decadienoate has been identified as a major component in the pheromone of several Euschistus species (stink bugs). This discovery is crucial for understanding insect communication and can be applied in developing pheromone-based pest control strategies (Aldrich et al., 1991).

  • Decomposition and Reaction Studies : Studies on the degradative reactions of decadienoate esters, like the ones present in Bartlett pear, have shown the formation of compounds like n-hexanal upon reaction with oxygen in the presence of light. This research is significant for understanding the stability and shelf life of food products containing these esters (Heinz & Jennings, 1966).

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

It is structurally related to compounds that contribute to the aroma and flavor of certain fruits

Mode of Action

It is known that the compound can undergo reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Decadienoic Acid Methyl Ester is limited. It is a non-polar compound and is relatively stable . It can be hydrolyzed into the corresponding acid and alcohol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) . This suggests that it may have effects on insect behavior.

Action Environment

The action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester can be influenced by environmental factors. For instance, it is volatile at room temperature . Its reactivity may also be affected by the presence of other chemicals and conditions such as pH and temperature .

Properties

IUPAC Name

methyl (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHSEXGIVSBRRK-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884370
Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, yellowish liquid; light fatty note
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

not soluble in water, soluble (in ethanol)
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.923
Record name Methyl (E)-2-(Z)-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7328-33-8, 4493-42-9
Record name Methyl (2E,4E)-2,4-decadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7328-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-decadienoate, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Decadienoic acid, methyl ester, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E,4Z)-2,4-decadienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (2E,4E)-2,4-decadienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4-DECADIENOATE, (2E,4E)-
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